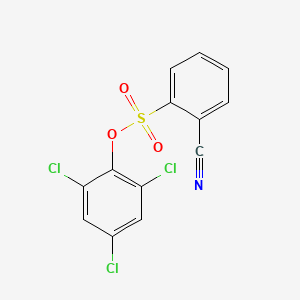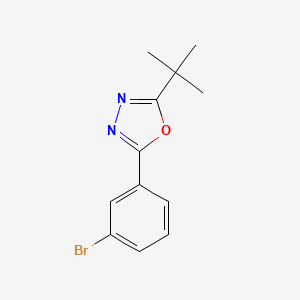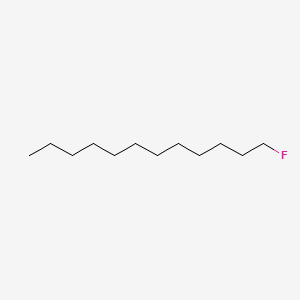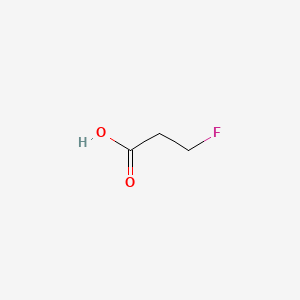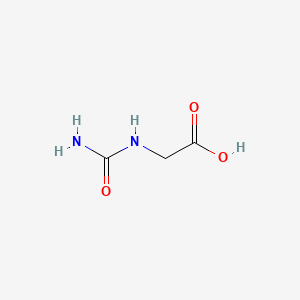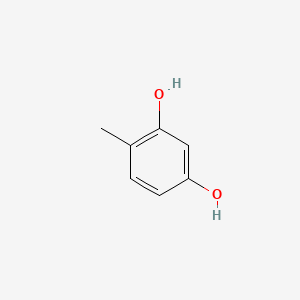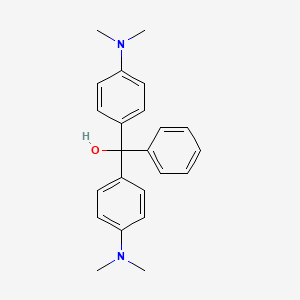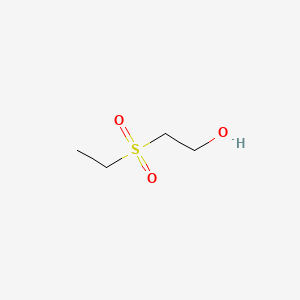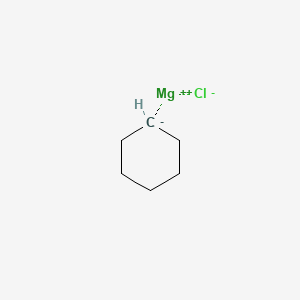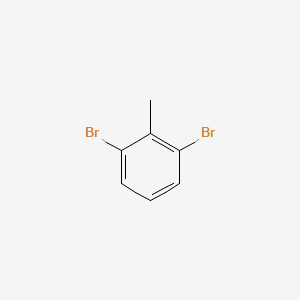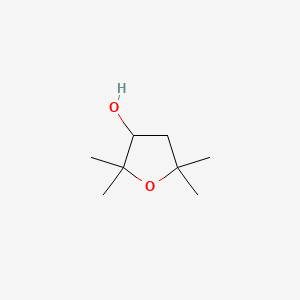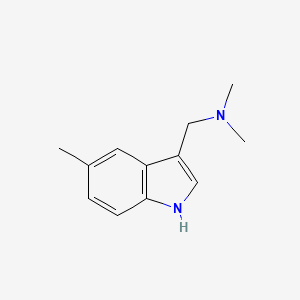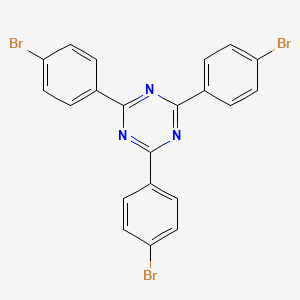![molecular formula C9H4ClF5N2 B1294851 5-クロロ-2-(パーフルオロエチル)-1H-ベンゾ[d]イミダゾール CAS No. 58457-67-3](/img/structure/B1294851.png)
5-クロロ-2-(パーフルオロエチル)-1H-ベンゾ[d]イミダゾール
説明
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of everyday applications . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
It’s known that imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
生化学分析
Biochemical Properties
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . Furthermore, the compound affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole exerts its effects through various mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time. Prolonged exposure to 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in preclinical and clinical studies .
Metabolic Pathways
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .
Transport and Distribution
The transport and distribution of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the distribution of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole in the bloodstream, affecting its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal (NLS) can direct 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole to the nucleus, where it can interact with nuclear receptors and transcription factors, modulating gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct chlorination of 2-(perfluoroethyl)-1H-benzo[d]imidazole using reagents such as sodium hypochlorite or N-chlorosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the photochemical cleavage of imidazolediazonium fluoroborates, where the diazonium salt is irradiated with a mercury lamp to replace the diazo group with a chlorine atom .
Industrial Production Methods
Industrial production of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 5-azido-2-(perfluoroethyl)-1H-benzo[d]imidazole or 5-thiocyanato-2-(perfluoroethyl)-1H-benzo[d]imidazole.
Oxidation: Formation of 5-chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
類似化合物との比較
Similar Compounds
2-(Perfluoroethyl)-1H-benzo[d]imidazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-2-(perfluoroethyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of chlorine, which may affect its electronic properties and reactivity.
5-Chloro-1H-benzo[d]imidazole: Lacks the perfluoroethyl group, leading to different chemical and biological properties.
Uniqueness
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine atom and the perfluoroethyl group. This combination enhances its chemical stability, electronic properties, and biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNGOBUJWGLZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207155 | |
| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-67-3 | |
| Record name | Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


